(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
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Overview
Description
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chemical compound with a complex structure that includes a phenoxy group, a dichlorophenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting phenol with epichlorohydrin under basic conditions to form 3-phenoxypropan-1-ol.
Introduction of the amino group: The 3-phenoxypropan-1-ol is then reacted with 2-(2,4-dichlorophenyl)ethylamine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol: Similar structure but with a different position of the hydroxyl group.
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19Cl2NO2 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m0/s1 |
InChI Key |
JCAAXTHZODTZFD-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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